![molecular formula C9H7ClF3NO2 B1466145 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid CAS No. 1566079-39-7](/img/structure/B1466145.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid
Overview
Description
“2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid” is a monocarboxylic acid that is 2-phenoxypropanoic acid in which the hydrogen at the para position of the phenyl ring has been replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. The empirical formula is C6H3ClF3N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .Mechanism of Action
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid is a potent inhibitor of the cytochrome P450 enzymes (CYP450). It binds to the active site of the enzyme and blocks the enzyme’s ability to catalyze reactions. This inhibition of the enzyme can lead to changes in the metabolism of drugs, as well as changes in gene expression and protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, which can lead to changes in the pharmacokinetics of the drugs. In addition, it has been shown to alter the expression of genes and proteins, which can lead to changes in cellular processes.
Advantages and Limitations for Lab Experiments
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid has several advantages for laboratory experiments. It is a small molecule that is soluble in water and is a potent inhibitor of the cytochrome P450 enzymes. In addition, it is relatively inexpensive and easy to obtain. However, it has some limitations. It is not very stable and can easily degrade in the presence of light and air. In addition, it can be toxic in high concentrations, so it must be handled with care.
Future Directions
The future of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid in scientific research is promising. It has been used in a variety of laboratory experiments and has been shown to have a variety of biochemical and physiological effects. In the future, it could be used in drug metabolism studies to investigate the effects of different drugs on the body. In addition, it could be used in cell culture studies to investigate the effects of different compounds on cellular processes. It could also be used to study the effects of different compounds on gene expression and protein synthesis. Furthermore, it could be used to investigate the effects of different compounds on the development and progression of diseases. Finally, it could be used to develop new therapeutic agents for the treatment of various diseases.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid has been widely used in scientific research due to its unique properties. It has been used in drug metabolism studies to investigate the effects of different drugs on the body. In addition, it has been used in cell culture studies to investigate the effects of different compounds on cellular processes. It has also been used to study the effects of different compounds on gene expression and protein synthesis.
Safety and Hazards
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-4(8(15)16)7-6(10)2-5(3-14-7)9(11,12)13/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYCPSJVUBPJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



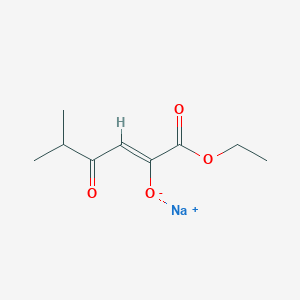
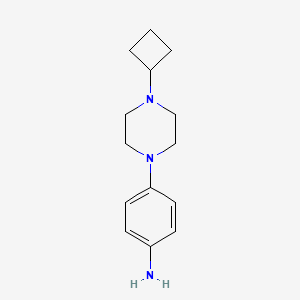
![4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1466069.png)

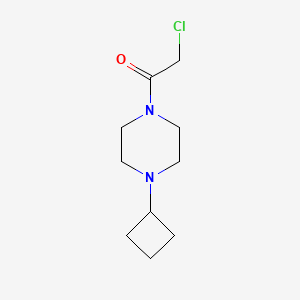

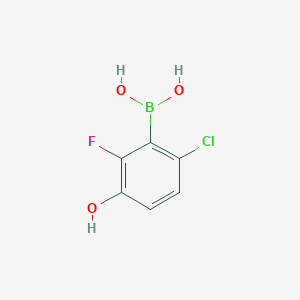

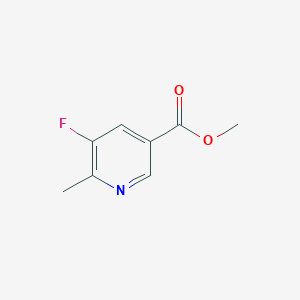
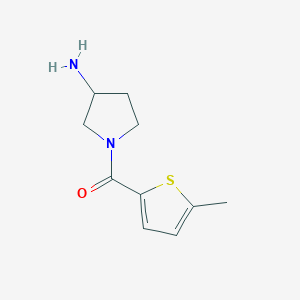
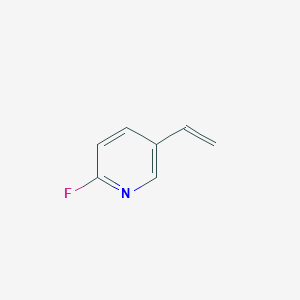
![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid](/img/structure/B1466081.png)
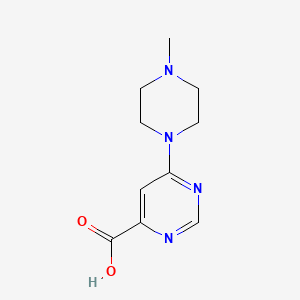
![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)